PPARγ Binding Affinity Comparison
FK614 demonstrates substantially higher binding affinity for PPARγ compared to both reference TZD agonists in a competitive radioligand binding assay using [³H]rosiglitazone as the tracer. The Ki value of FK614 is 11 nM, which is 4.3-fold lower (more potent) than rosiglitazone (Ki = 47 nM) and approximately 118-fold lower than pioglitazone (Ki = 1,300 nM) [1].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 11 nM |
| Comparator Or Baseline | Rosiglitazone (Ki = 47 nM); Pioglitazone (Ki = 1.3 μM / 1,300 nM) |
| Quantified Difference | 4.3× higher affinity vs. rosiglitazone; 118× higher affinity vs. pioglitazone |
| Conditions | Competitive binding assay using [³H]rosiglitazone on PPARγ |
Why This Matters
Higher binding affinity may enable lower dosing requirements for achieving equivalent target engagement, a key consideration for in vivo pharmacological studies and formulation development.
- [1] Ohkubo A, et al. Unique properties of coactivator recruitment caused by differential binding of FK614, an anti-diabetic agent, to peroxisome proliferator-activated receptor γ. Biol Pharm Bull. 2006;29(3):423. DOI: 10.1248/bpb.29.423. View Source
